2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by the presence of a quinoline ring system substituted with a carboxamide group, a 2,4-dimethylphenyl group, and a 3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Substitution with 2,4-Dimethylphenyl and 3-Fluorophenyl Groups: The substitution reactions can be carried out using appropriate halogenated precursors and palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dimethylphenyl)-N-(3-chlorophenyl)-4-quinolinecarboxamide
- 2-(2,4-dimethylphenyl)-N-(3-bromophenyl)-4-quinolinecarboxamide
- 2-(2,4-dimethylphenyl)-N-(3-methylphenyl)-4-quinolinecarboxamide
Uniqueness
2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamide is unique due to the presence of the 3-fluorophenyl group, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O/c1-15-10-11-19(16(2)12-15)23-14-21(20-8-3-4-9-22(20)27-23)24(28)26-18-7-5-6-17(25)13-18/h3-14H,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNMGXANNXPMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.